![molecular formula C12H7F3N2OS B2662558 6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 607697-25-6](/img/structure/B2662558.png)
6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of ‘6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile’ is C12H7F3N2OS . Its average mass is 284.257 Da and its monoisotopic mass is 284.023102 Da . The structure includes a furyl group, a methylsulfanyl group, and a trifluoromethyl group attached to a nicotinonitrile base.Scientific Research Applications
Synthesis and Chemical Properties
6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is involved in various synthesis processes due to its unique chemical structure. For example, its derivatives have been synthesized through reactions with malononitrile and aldehydes, yielding substituted nicotinonitriles with significant structural and spectral properties (Greiner-Bechert & Otto, 1992). Such chemical reactivity highlights its potential in synthesizing complex organic compounds and exploring novel chemical pathways.
Regio- and Stereocontrol in Synthesis
The compound's derivatives also exhibit regio- and stereocontrolled reactivity, as seen in the intramolecular nitrile oxide cycloaddition to 2-furylthiol- and 2-furylmethanethiol derivatives. These reactions yield cis-fused products with high yield, although the control over absolute stereochemistry remains a challenge (Annunziata et al., 1991). This aspect is crucial for synthesizing enantiomerically pure compounds, which are important in pharmaceuticals and materials science.
Potential Antimicrobial and Antituberculosis Applications
Derivatives of 6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile have shown promising antimycobacterial activity, with some compounds exhibiting low toxicity against mammalian cells and high activity inside macrophages. This suggests potential applications in developing antituberculosis drugs, especially those derivatives with specific substituents that enhance antimicrobial efficacy (Bakkestuen, Gundersen, & Utenova, 2005).
Applications in Material Science
The structural motifs of 6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile are also explored in material science, particularly in the synthesis of polymers. By manipulating polymer branching density using phosphine-sulfonate palladium and nickel catalysts, researchers have demonstrated the potential of furyl-derived compounds in ethylene polymerization and copolymerization processes. This highlights the compound's relevance in developing new materials with specific microstructures, from highly linear to highly branched polymers, which can have various industrial applications (Yang, Xiong, & Chen, 2017).
properties
IUPAC Name |
6-(furan-2-yl)-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2OS/c1-19-11-7(6-16)8(12(13,14)15)5-9(17-11)10-3-2-4-18-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKODSGNNYGYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.